
N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide
Description
N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide is a chemical compound that belongs to the class of sulfonyl carboxamides. This compound features a pyrrolidine ring, a phenylpropene group, and a sulfonyl group, making it a unique and versatile molecule in the field of medicinal chemistry and organic synthesis.
Properties
CAS No. |
61298-84-8 |
---|---|
Molecular Formula |
C14H18N2O3S |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
N-(1-phenylprop-1-en-2-ylsulfonyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C14H18N2O3S/c1-12(11-13-7-3-2-4-8-13)20(18,19)15-14(17)16-9-5-6-10-16/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,15,17) |
InChI Key |
GBKAQHDXHWYOIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)S(=O)(=O)NC(=O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids under acidic or basic conditions.
Introduction of the Phenylpropene Group: The phenylpropene group can be introduced through a Friedel-Crafts alkylation reaction, where a phenyl group is alkylated with a propene derivative in the presence of a Lewis acid catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with various enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different substituents.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position of the pyrrolidine ring.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at the second and fifth positions of the pyrrolidine ring.
Uniqueness
N-(1-Phenylprop-1-ene-2-sulfonyl)pyrrolidine-1-carboxamide is unique due to its specific combination of a phenylpropene group, a sulfonyl group, and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.